molecular formula C14H18N2O2 B8676686 Acetamide, N-(2-(5-methoxy-2-methyl-3-indolyl)ethyl)- CAS No. 68935-42-2

Acetamide, N-(2-(5-methoxy-2-methyl-3-indolyl)ethyl)-

Cat. No.: B8676686
CAS No.: 68935-42-2
M. Wt: 246.30 g/mol
InChI Key: NWKYEVRJMWWEHI-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(5-methoxy-2-methyl-3-indolyl)ethyl)- is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(2-(5-methoxy-2-methyl-3-indolyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-(5-methoxy-2-methyl-3-indolyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68935-42-2

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C14H18N2O2/c1-9-12(6-7-15-10(2)17)13-8-11(18-3)4-5-14(13)16-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)

InChI Key

NWKYEVRJMWWEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold solution in THF (15 mL) of the crude 2-methyl-5-methoxytryptamine, from the step above, TEA (0.7 mL) and 0.47 mL of Ac2O were added. The ice bath was removed and the solution stirred for 8 h. The solvent was evaporated in vacuo, the residue was taken up in ethyl acetate and washed with a saturated aqueous solution of NaHCO3 followed by saturated NaCl solution. The organic phase was dried (Na2SO4), concentrated under vacuum and the crude oil residue was purified by flash chromatography (silica gel; ethyl acetate-cyclohexane, 7:3) and crystallization. The overall yield of 4a was 0.541 g (44%); mp 122° C.; 1H NMR data were identical with that reported in literature (Flaugh et at., J. Med. Chem. 22, 63-67 (1979).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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